N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide
Description
Properties
CAS No. |
853751-91-4 |
|---|---|
Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C17H23N3O4/c21-16(18-7-3-8-19-10-12-23-13-11-19)6-9-20-14-4-1-2-5-15(14)24-17(20)22/h1-2,4-5H,3,6-13H2,(H,18,21) |
InChI Key |
CGBGEKHKMRZRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3OC2=O |
solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide typically involves multi-step organic synthesis. A common route might include:
Formation of the Benzooxazole Ring: Starting from a suitable ortho-aminophenol and a carboxylic acid derivative.
Attachment of the Propionamide Group: Using a propionyl chloride or similar reagent.
Introduction of the Morpholine Ring: Through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzooxazole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the benzooxazole or propionamide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The benzooxazole moiety could be involved in binding to specific sites, while the morpholine ring might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Functional Implications
Morpholinyl vs. Biotinamidohexyl (Biotin-HPDP) :
- The target compound’s morpholine group likely improves water solubility and membrane permeability compared to biotin-HPDP’s bulky biotin tag, which is specialized for streptavidin binding in protein assays .
Benzooxazolone vs. Naphthyloxy (Napropamide) :
- Napropamide’s naphthyloxy group confers herbicidal activity by disrupting plant lipid metabolism, whereas the benzooxazolone in the target compound may interact with mammalian enzymes or receptors due to its aromatic heterocycle .
Propionamide Linker Variations (DPP-IV Inhibitor) :
Pharmacological and Biochemical Hypotheses
- Target Selectivity : The benzooxazolone moiety may confer selectivity for serine/threonine kinases or GABA receptors, akin to other oxazolone-containing drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach. A general strategy involves coupling 3-(2-oxo-benzooxazol-3-yl)-propionic acid with 3-morpholin-4-yl-propan-1-amine using a coupling agent like EDC/HOBt in anhydrous DMF or THF. Reaction optimization (e.g., temperature, solvent polarity, stoichiometry) is critical for yield. For instance, describes a similar propionamide synthesis using propionic anhydride in THF with pyridine as a base, achieving >70% yield after purification .
- Characterization : Confirm structure via H/C NMR, HPLC purity (>95%), and HRMS. X-ray crystallography may resolve stereochemical ambiguities .
Q. How does the morpholine moiety influence the compound’s physicochemical properties?
- The morpholine group enhances water solubility due to its polar oxygen atom and basic nitrogen, which can form salts with acids. This improves bioavailability in aqueous biological systems. highlights morpholine’s role in modulating solubility and binding affinity in kinase-targeting compounds, suggesting similar behavior here .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC determination. Compare with controls like cisplatin.
- Enzyme Inhibition : Screen against kinases (e.g., TAOK2) using fluorescence-based assays, as morpholine-containing analogs show kinase inhibitory activity (e.g., TAOK2 IC ~300 nM in ) .
- Cellular Uptake : Fluorescent labeling (e.g., via Biotin-HPDP derivatives, as in ) can track intracellular localization .
Advanced Research Questions
Q. What structural analogs of this compound exhibit improved bioactivity, and how does substituent variation impact target binding?
- SAR Insights :
- Benzooxazole vs. Thiazole : Replacing benzooxazole with thiazole (as in ) reduces steric hindrance, potentially enhancing kinase binding .
- Morpholine Chain Length : Shortening the propyl linker to ethyl decreases solubility but may improve membrane permeability.
- Electron-Withdrawing Groups : Adding halogens (e.g., Cl, F) to the benzooxazole ring (see ) can enhance electrophilic interactions with target proteins .
Q. How can conflicting cytotoxicity data between cancer cell lines be resolved?
- Case Study : If IC values vary significantly (e.g., hepatocarcinoma vs. breast cancer), perform:
Metabolic Profiling : Use LC-MS to identify metabolite differences (e.g., observed varying anti-proliferative effects due to tissue-specific metabolism) .
Target Engagement Assays : Confirm target binding via CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance).
Resistance Mechanisms : Evaluate ABC transporter expression (e.g., P-gp) via qPCR to assess efflux pump activity .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- PK Studies : Use Sprague-Dawley rats for IV/PO dosing. Monitor plasma half-life, C, and tissue distribution. Morpholine derivatives often show improved CNS penetration due to reduced P-gp efflux .
- Xenograft Models : Test in NOD/SCID mice with patient-derived xenografts (PDX) for human-relevant efficacy. Dose optimization should align with in vitro IC values .
Q. How can computational methods guide the optimization of this compound’s selectivity?
- Molecular Docking : Use AutoDock Vina to predict binding modes in kinase ATP pockets (e.g., FLT3, TAOK2). Compare with known inhibitors (e.g., ’s sulfonamide-based scaffolds) .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between morpholine and Asp/Glu residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
